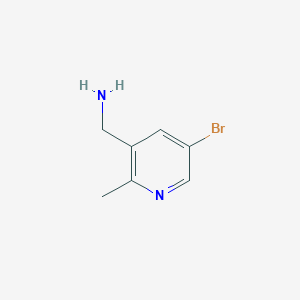

3-(Aminomethyl)-5-bromo-2-methylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Chemical and Biological Sciences

Pyridine derivatives are a class of organic compounds that are structurally related to pyridine, a six-membered ring containing one nitrogen atom. These compounds are of immense significance in both chemical and biological sciences due to their wide spectrum of activities. In the realm of medicinal chemistry, the pyridine nucleus is a common feature in numerous pharmaceuticals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for the binding of drugs to biological targets such as enzymes and receptors.

The versatility of the pyridine ring allows for its functionalization at various positions, leading to a diverse range of derivatives with activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This structural diversity and the ability to modulate physicochemical properties make pyridine derivatives a favored scaffold in drug discovery and development.

Rationale for Academic Research on 3-(Aminomethyl)-5-bromo-2-methylpyridine (B1504903)

The academic and industrial interest in this compound, also known by its IUPAC name (5-bromo-2-methylpyridin-3-yl)methanamine, stems from its utility as a key intermediate in the synthesis of targeted therapeutic agents. The specific arrangement of the aminomethyl, bromo, and methyl groups on the pyridine ring provides a unique combination of reactivity and structural features.

A significant driver for research into this compound is its application in the development of kinase inhibitors. google.com Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory conditions. The aminomethyl group of this compound can serve as a crucial anchor point for building more elaborate molecular architectures designed to fit into the active sites of specific kinases, thereby inhibiting their activity. The presence of the bromine atom also offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of additional molecular complexity.

Scope and Objectives of Scholarly Inquiry

The primary focus of scholarly inquiry into this compound is its application as a synthetic building block. Researchers are actively exploring its use in the construction of novel, biologically active compounds. The objectives of this research include:

The development of efficient and scalable synthetic routes to this compound itself.

The investigation of its reactivity in various chemical transformations to expand its synthetic utility.

The design and synthesis of new chemical entities based on this scaffold for evaluation in various biological assays.

The exploration of the structure-activity relationships of its derivatives to optimize their therapeutic potential.

A key area of investigation is its incorporation into larger molecules that can modulate the activity of specific biological targets. For instance, its use in the synthesis of aminoimidazopyridines as kinase inhibitors highlights the compound's importance in the quest for new and effective treatments for a range of diseases, including cancer and inflammatory disorders. google.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1211589-61-5 | Internal |

| Molecular Formula | C7H9BrN2 | cymitquimica.com |

| Molecular Weight | 201.07 g/mol | cymitquimica.com |

| IUPAC Name | (5-bromo-2-methylpyridin-3-yl)methanamine | Internal |

Properties

IUPAC Name |

(5-bromo-2-methylpyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,3,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTSJJRCDJTGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminomethyl 5 Bromo 2 Methylpyridine and Its Precursors

Strategies for Constructing the Pyridine (B92270) Core

The foundational step in synthesizing the target molecule is the creation of a bromo-methylpyridine intermediate. This typically involves building the pyridine ring with the desired substituents already in place or introducing them selectively onto a pre-existing pyridine structure.

Synthesis of Bromo-Methylpyridine Intermediates

The key precursors for the eventual introduction of the aminomethyl group are halogenated and nitrated methylpyridines. The synthesis of these intermediates requires precise control over the position of substitution on the pyridine ring.

A critical intermediate in many synthetic pathways is 5-bromo-2-methyl-3-nitropyridine (B155815). Its synthesis often starts from simpler picoline derivatives, followed by sequential nitration and bromination, where controlling the position of the incoming bromo and nitro groups is paramount.

One established route involves the nitration of 2-picoline, followed by a bromination step. Another approach builds the substituted ring system from acyclic precursors or by modifying other heterocyclic compounds. For instance, related structures like 5-bromo-2-methoxy-3-nitropyridine (B130787) can be synthesized from 5-bromo-2-chloro-3-nitropyridine (B118568) by reaction with sodium methoxide (B1231860) in methanol (B129727), achieving a high yield of 98% chemicalbook.com. The synthesis of 5-bromo-2-methylpyridine (B113479) itself can be achieved through a multi-step process starting from the condensation of diethyl malonate and 5-nitro-2-chloropyridine, followed by decarboxylation, reduction of the nitro group, and a Sandmeyer-type bromination reaction google.com. Direct bromination of 2-methylpyridine (B31789) often results in a mixture of 3-bromo and 5-bromo isomers, making separation difficult and reducing the yield of the desired 5-bromo-2-methylpyridine google.com.

Table 1: Synthesis of 5-bromo-2-methoxy-3-nitropyridine

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 5-bromo-2-chloro-3-nitropyridine | Sodium methoxide | Methanol | 0 °C to room temp, 19 h | 5-bromo-2-methoxy-3-nitropyridine | 98% | chemicalbook.com |

The conversion of a nitro group to a primary amine is a fundamental step in elaborating the pyridine core. For the synthesis of precursors to the target molecule, the reduction of 5-bromo-2-methyl-3-nitropyridine to 5-bromo-2-methylpyridin-3-amine (B1289001) is a key transformation. This reduction is commonly carried out using metal-based reducing agents under acidic or neutral conditions.

A well-documented method involves the use of reduced iron powder in the presence of an electrolyte such as ammonium (B1175870) chloride. This heterogeneous reaction is efficient and proceeds under relatively mild conditions, typically in a mixed solvent system like methanol and water at reflux temperature. This process selectively reduces the nitro group without affecting the bromine atom on the pyridine ring.

Table 2: Reduction of 5-bromo-2-methyl-3-nitropyridine

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 5-bromo-2-methyl-3-nitropyridine | Iron powder, Ammonium chloride | Methanol/Water | 80 °C, 2 h | 5-bromo-2-methylpyridin-3-amine | 95% |

The broader field of reductive amination, which involves the one-pot reaction of a nitro compound with a carbonyl compound to form a secondary amine, has been extensively studied with various catalysts, highlighting the versatility of nitro reduction in C-N bond formation google.comgoogle.comclockss.org.

Introduction of the Aminomethyl Moiety

With the appropriately substituted bromo-methylpyridine core in hand, the final key step is the installation of the aminomethyl group at the 3-position. This can be achieved through several reliable synthetic routes, most notably from halomethyl or cyano precursors.

This strategy involves the creation of a reactive halomethyl intermediate, typically a bromomethyl group, which can then be converted to the aminomethyl functionality via nucleophilic substitution. The synthesis would first require a precursor like 5-bromo-2,3-dimethylpyridine, which could undergo radical bromination on the 3-methyl group using a reagent like N-bromosuccinimide (NBS) to yield 5-bromo-3-(bromomethyl)-2-methylpyridine.

Once the bromomethyl intermediate is formed, it can be converted to the primary amine. Direct reaction with ammonia (B1221849) can be used, but this can lead to over-alkylation. More controlled methods include the Gabriel synthesis, which uses phthalimide (B116566) as an ammonia surrogate, or the use of sodium azide (B81097) to form an azidomethyl intermediate, which is then reduced to the amine using a reducing agent like triphenylphosphine (B44618) (Staudinger reaction) or by catalytic hydrogenation. The reactivity of bromomethylpyridines with various nucleophiles is well-established sigmaaldrich.com. However, a known side reaction is the self-quenching of the bromomethylpyridine to form a pyridinium (B92312) salt, which can lower yields researchgate.net.

Table 3: Generalized Conversion of Bromomethyl to Aminomethyl Group

| Starting Material | Reagents (Example Pathway) | Conditions | Product |

| 3-(Bromomethyl)pyridine derivative | 1. Sodium Azide (NaN₃)2. H₂, Pd/C or LiAlH₄ | 1. Polar aprotic solvent (e.g., DMF)2. Standard reduction conditions | 3-(Aminomethyl)pyridine derivative |

An alternative and highly effective route to the aminomethyl group is through the reduction of a nitrile (cyano) or amide functionality at the 3-position of the pyridine ring.

The reduction of a nitrile group is a common method for synthesizing primary amines. The precursor, 5-bromo-2-methylnicotinonitrile, is commercially available chemicalbook.combldpharm.com. This nitrile can be reduced to 3-(aminomethyl)-5-bromo-2-methylpyridine (B1504903) via catalytic hydrogenation. While palladium catalysts are often used for nitrile reductions, they can also promote dehalogenation, which is a potential side reaction with halogenated pyridines google.com. However, studies have shown that palladium on charcoal (Pd/C) can be used effectively under controlled conditions, such as in a methanolic solution with hydrochloric acid, to achieve high yields of the desired halogenated aminomethylpyridine google.com. Other catalysts, such as Raney nickel, are also employed for this transformation, often in the presence of ammonia to suppress the formation of secondary amine byproducts google.com.

Another pathway involves the reduction of the corresponding amide, 5-bromo-2-methylnicotinamide. The amide can be prepared by the controlled hydrolysis of the nitrile precursor. The subsequent reduction of the amide to the amine can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like THF or diethyl ether.

Table 4: Catalytic Hydrogenation of a Halogenated Cyanopyridine

| Starting Material | Reagents/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 3-chloro-2-cyano-5-trifluoromethylpyridine | H₂, 5% Palladium on charcoal | Methanol, conc. HCl | 20 °C, 1 atm H₂, 4 h | 2-aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride | 95-97% | google.com |

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry offers a powerful toolkit for the construction of highly functionalized heterocyclic compounds like this compound. Palladium-catalyzed cross-coupling reactions and strategic nucleophilic substitution reactions are particularly prominent in the synthesis of its precursors and analogs.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have become indispensable for the formation of carbon-carbon bonds in the synthesis of biaryl and heteroaryl compounds. mdpi.com In the context of synthesizing derivatives of this compound, the bromine atom at the 5-position serves as a versatile handle for such transformations.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to 5-bromo-2-methylpyridin-3-amine and its N-acetylated derivative, N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com These reactions typically employ a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and a suitable solvent system, often a mixture of 1,4-dioxane (B91453) and water. mdpi.com The coupling of these brominated pyridine precursors with various arylboronic acids allows for the introduction of a wide range of substituents at the 5-position, leading to a diverse library of novel pyridine derivatives. mdpi.com

The reaction conditions for these Suzuki couplings are generally mild, though they often require elevated temperatures (e.g., 85–95 °C) to proceed efficiently. mdpi.com The choice of the palladium ligand and base can be crucial for achieving high yields and preventing side reactions. The table below summarizes typical conditions for the Suzuki-Miyaura coupling of a precursor to this compound.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridine Derivatives

| Parameter | Condition | Reference |

| Substrate | 5-bromo-2-methylpyridin-3-amine or N-[5-bromo-2-methylpyridine-3-yl]acetamide | mdpi.com |

| Coupling Partner | Arylboronic acid | mdpi.com |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | mdpi.com |

| Base | Potassium phosphate (K₃PO₄) | mdpi.com |

| Solvent | 1,4-Dioxane/Water | mdpi.com |

| Temperature | 85–95 °C | mdpi.com |

Nucleophilic Substitution Reactions in Pyridine Derivatization

Nucleophilic substitution reactions are fundamental to the derivatization of the pyridine ring. The electron-deficient nature of the pyridine ring, particularly at the 2-, 4-, and 6-positions, makes it susceptible to attack by nucleophiles. In the synthesis of precursors to this compound, nucleophilic substitution can be employed to introduce various functional groups.

For instance, the synthesis of 3-amino-4-methylpyridine, a related compound, can be achieved through the reaction of 3-bromo-4-methylpyridine (B15001) with ammonia under high pressure and temperature in the presence of a copper sulfate (B86663) catalyst. chemindigest.com This demonstrates the feasibility of introducing an amino group via nucleophilic displacement of a halogen.

The bromine atom at the 5-position of the target compound's precursors is also subject to nucleophilic substitution, although this is generally less facile than at the 2- or 4-positions unless activated by other ring substituents.

Chemo- and Regioselectivity in Synthesis

Achieving the desired substitution pattern on a pyridine ring is a significant challenge due to the influence of the nitrogen atom and existing substituents on the ring's reactivity. The synthesis of this compound and its precursors requires careful control of chemo- and regioselectivity.

In the bromination of 2-aminopyridine (B139424) derivatives, the directing effect of the amino group generally favors substitution at the 5-position. However, over-bromination to yield di- or tri-brominated products is a common side reaction. chemindigest.com Careful control of reaction conditions, such as temperature and the stoichiometry of the brominating agent (e.g., N-bromosuccinimide), is crucial to selectively obtain the desired 5-bromo-2-aminopyridine precursor.

During palladium-catalyzed cross-coupling reactions on a poly-halogenated pyridine, the inherent differences in the reactivity of the carbon-halogen bonds can be exploited to achieve regioselective functionalization. Generally, the order of reactivity is C-I > C-Br > C-Cl. This allows for the selective coupling at a bromo-substituted position while leaving a chloro-substituent intact for subsequent transformations.

The introduction of the aminomethyl group at the 3-position, often via the reduction of a nitrile or amide, is typically a chemoselective process. Reducing agents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce these functional groups without affecting the bromo-substituent on the pyridine ring. masterorganicchemistry.com

Isolation and Purification Methodologies

The isolation and purification of this compound and its intermediates from complex reaction mixtures are critical steps to obtain the compound in high purity. A combination of techniques is often employed, tailored to the specific physical and chemical properties of the target molecule and the impurities present.

Extraction and Crystallization: Following a reaction, the crude product is often isolated by extraction into a suitable organic solvent. Subsequent purification can be achieved by crystallization or recrystallization. masterorganicchemistry.comnih.gov For aminomethylpyridine derivatives, which are basic, it is common to form a salt, such as a hydrochloride or hydrobromide salt, to facilitate crystallization and improve handling and stability. The choice of solvent for recrystallization is crucial and is determined empirically to ensure high recovery of the pure product while leaving impurities in the mother liquor.

Chromatography: Column chromatography is a widely used technique for the purification of pyridine derivatives. nih.gov For compounds like this compound, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used, with the polarity gradually increased to elute the desired compound.

High-performance liquid chromatography (HPLC) is another powerful tool for both analytical and preparative-scale purification of pyridine derivatives. sielc.comhelixchrom.com Reversed-phase columns, where the stationary phase is non-polar, are frequently used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape and resolution, especially for basic compounds like aminomethylpyridines. sielc.com

Table 2: Common Isolation and Purification Techniques

| Technique | Description | Application |

| Extraction | Separation of the product from the reaction mixture into an immiscible solvent. | Initial work-up of the crude product. |

| Crystallization/Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to cool, leading to the formation of pure crystals. Often performed on a salt form of the amine. | Purification of solid intermediates and the final product. masterorganicchemistry.comnih.gov |

| Column Chromatography | Separation based on the differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through it. | Purification of intermediates and the final product from byproducts and unreacted starting materials. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure version of column chromatography that provides higher resolution and faster separation times. | Analytical assessment of purity and preparative purification of the final product. sielc.comhelixchrom.com |

Advanced Spectroscopic and Analytical Characterization of 3 Aminomethyl 5 Bromo 2 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of its atomic nuclei. For 3-(Aminomethyl)-5-bromo-2-methylpyridine (B1504903), a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The pyridine (B92270) ring protons, the aminomethyl protons, and the methyl protons will resonate at characteristic chemical shifts.

Expected ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | ~7.8-8.0 | d | ~2.0-2.5 |

| H-6 | ~8.3-8.5 | d | ~2.0-2.5 |

| CH₂ | ~3.8-4.0 | s | - |

| NH₂ | ~1.5-2.5 | br s | - |

| CH₃ | ~2.4-2.6 | s | - |

The aromatic protons, H-4 and H-6, are expected to appear as doublets due to meta-coupling. The aminomethyl (-CH₂NH₂) protons would likely appear as a singlet, though this could be broadened by exchange with the amine protons. The amine (NH₂) protons themselves would typically present as a broad singlet. The methyl (CH₃) group protons attached to the pyridine ring would also be a singlet.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Expected ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | ~155-158 |

| C-3 | ~135-138 |

| C-4 | ~140-143 |

| C-5 | ~118-121 |

| C-6 | ~150-153 |

| CH₂ | ~45-48 |

| CH₃ | ~22-25 |

The chemical shifts are influenced by the electronic environment of each carbon atom. The carbon atoms of the pyridine ring are deshielded and appear at higher chemical shifts compared to the aliphatic carbons of the aminomethyl and methyl groups. The carbon atom bearing the bromine (C-5) would have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect.

Nitrogen-15 (¹⁵N) NMR Spectroscopy

¹⁵N NMR spectroscopy is a valuable tool for studying nitrogen-containing compounds. The chemical shifts of the nitrogen atoms in this compound would provide insight into their electronic environment. The pyridine nitrogen is expected to have a chemical shift in the range of -70 to -100 ppm relative to nitromethane, while the amine nitrogen would be found at a much higher field, typically in the range of -300 to -350 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the coupling relationships between protons. For instance, it would confirm the meta-coupling between the H-4 and H-6 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signal to its corresponding carbon atom (e.g., the CH₃ protons to the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the entire molecule. For example, correlations would be expected between the methyl protons and C-2 and C-3 of the pyridine ring, and between the aminomethyl protons and C-2, C-3, and C-4.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [M(⁷⁹Br)+H]⁺ | 201.0022 |

| [M(⁸¹Br)+H]⁺ | 202.0001 |

The observation of this isotopic pattern in the mass spectrum would be a strong confirmation of the presence of a single bromine atom in the molecule.

Electrospray Ionization (ESI-MS/MS) for Structural Elucidation

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become protonated, typically forming [M+H]⁺ ions in the positive ion mode.

For this compound, the primary amine group is readily protonated, making it highly suitable for ESI analysis. The initial mass spectrum (MS1) would be expected to show a prominent isotopic cluster for the [M+H]⁺ ion. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), this cluster would appear as two peaks of nearly equal intensity separated by two mass-to-charge (m/z) units.

In the subsequent MS/MS analysis, the [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the compound's structure. Expected fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve the cleavage of the weakest bonds.

Expected Key Fragmentations in ESI-MS/MS:

Loss of NH₃: Cleavage of the C-N bond in the aminomethyl group could lead to the loss of ammonia (B1221849) (NH₃), a common fragmentation for primary amines.

Loss of the Aminomethyl Group: The entire -CH₂NH₂ group could be lost.

Ring Fragmentation: At higher collision energies, fragmentation of the pyridine ring itself could occur.

The precise m/z values of these fragment ions would allow for the confirmation of the compound's structural components.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the molecule's functional groups.

For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands for its constituent functional groups.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Primary Amine) | 3400-3250 | Asymmetric and Symmetric Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic - CH₃, CH₂) | 2960-2850 | Asymmetric and Symmetric Stretching |

| N-H (Primary Amine) | 1650-1580 | Scissoring (Bending) |

| C=C, C=N (Pyridine Ring) | 1600-1450 | Ring Stretching |

| C-N (Alkyl Amine) | 1250-1020 | Stretching |

Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar and symmetric vibrations.

The Raman spectrum of this compound would be expected to show strong signals for the pyridine ring vibrations and the C-Br bond. The symmetric vibrations of the substituted pyridine ring would likely be more prominent in the Raman spectrum than in the FT-IR spectrum.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C-H (Aromatic) | 3100-3050 | Stretching |

| C-H (Aliphatic) | 2980-2870 | Stretching |

| Pyridine Ring | 1610-1570 | Ring Stretching |

| Pyridine Ring | ~1000 | Ring Breathing Mode |

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption or emission of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is typically presented as absorbance versus wavelength.

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the substituted pyridine ring. The presence of auxochromic groups like the aminomethyl group and the bromine atom would be expected to shift the absorption maxima (λ_max) compared to unsubstituted pyridine. Typically, π → π* and n → π* transitions are observed for such aromatic systems. The solvent used for the analysis can also influence the position and intensity of the absorption bands.

Table 3: Expected UV-Vis Absorption for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π → π* | 200-280 | Substituted Pyridine Ring |

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. The ability of a compound to fluoresce depends on its structure and environment.

Pyridine itself is generally considered to be non-fluorescent or very weakly fluorescent due to efficient non-radiative decay processes. However, substitution on the pyridine ring can sometimes enhance fluorescence. The presence of the aminomethyl and bromo substituents on the 2-methylpyridine (B31789) core could potentially induce fluorescence. A typical fluorescence analysis would involve measuring the emission spectrum by exciting the sample at its absorption maximum (determined by UV-Vis spectroscopy). The resulting spectrum would show the intensity of emitted light as a function of wavelength. The difference between the absorption maximum and the emission maximum is known as the Stokes shift. Without experimental data, it is difficult to predict the quantum yield or the precise emission wavelength for this compound.

X-ray Diffraction Crystallography

X-ray diffraction is a premier technique for determining the precise arrangement of atoms within a crystalline solid. mdpi.com It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the physicochemical properties of a compound. mdpi.com

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional molecular structure of a crystalline compound. mdpi.com The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined with high precision. mdpi.com For pyridine derivatives, SCXRD can reveal crucial structural details, including the planarity of the pyridine ring, the conformation of substituents, and the nature of intermolecular forces such as hydrogen bonding or π-stacking, which dictate the crystal packing. researchgate.netresearchgate.neteurjchem.com

A review of the current scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed crystallographic parameters for this specific compound are not available. Should a suitable crystal be grown and analyzed, the data would be presented in a format similar to the table below, providing an unambiguous confirmation of its solid-state architecture.

Interactive Table 1: Representative Crystallographic Data Parameters

| Parameter | Value | Description |

| Empirical Formula | C₇H₉BrN₂ | The simplest whole-number ratio of atoms in the compound. |

| Formula Weight | 201.07 g/mol | The mass of one mole of the compound. cymitquimica.com |

| Crystal System | Not Available | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | Not Available | The group of symmetry operations that describes the crystal's structure. |

| a (Å) | Not Available | The length of the 'a' axis of the unit cell. |

| b (Å) | Not Available | The length of the 'b' axis of the unit cell. |

| c (Å) | Not Available | The length of the 'c' axis of the unit cell. |

| α (°) | Not Available | The angle between the 'b' and 'c' axes of the unit cell. |

| β (°) | Not Available | The angle between the 'a' and 'c' axes of the unit cell. |

| γ (°) | Not Available | The angle between the 'a' and 'b' axes of the unit cell. |

| Volume (ų) | Not Available | The volume of the unit cell. |

| Z | Not Available | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | Not Available | The theoretical density of the crystal. |

| R-factor (%) | Not Available | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization, providing quantitative data on the elemental composition of a sample. azom.comvelp.com This technique is essential for verifying the empirical formula of a synthesized compound, thereby confirming its identity and purity. For organic compounds, particularly those containing heteroatoms like nitrogen and halogens, combustion analysis is a widely used method. velp.comaccessengineeringlibrary.com This process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting gases (e.g., CO₂, H₂O, N₂) are separated and quantified to determine the percentage by mass of each element. azom.com The analysis of halogenated organic compounds can be performed using various methods, including combustion followed by titration or ion chromatography. tandfonline.comchromatographyonline.com

The theoretical elemental composition of this compound, based on its molecular formula C₇H₉BrN₂, has been calculated. A comparison of these theoretical values with experimental results from an elemental analyzer would serve to validate the molecular formula of a synthesized batch. As of this writing, specific experimental elemental analysis data for this compound has not been published in the reviewed literature.

Interactive Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical % | Experimental % |

| Carbon | C | 12.01 | 41.81 | Not Available |

| Hydrogen | H | 1.008 | 4.51 | Not Available |

| Bromine | Br | 79.90 | 39.73 | Not Available |

| Nitrogen | N | 14.01 | 13.93 | Not Available |

| Total | 100.00 |

Computational and Theoretical Investigations of 3 Aminomethyl 5 Bromo 2 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to investigate the fundamental properties of molecules. These calculations, based on the principles of quantum mechanics, can elucidate molecular geometry, electronic structure, and other key characteristics.

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules. DFT calculations for 3-(Aminomethyl)-5-bromo-2-methylpyridine (B1504903) would typically be initiated by optimizing the molecule's geometry to find its most stable three-dimensional arrangement. A study on related pyridine (B92270) derivatives utilized the B3LYP/6-31G(d,p) basis set for such optimizations. mdpi.com This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, which reveals how electrons are shared between atoms, and the energies of the molecular orbitals. The presence of the electronegative bromine atom and the nitrogen atom in the pyridine ring, along with the aminomethyl and methyl substituents, creates a distinct electronic environment that can be precisely mapped using DFT.

Ab initio calculations, meaning "from the beginning," are another class of quantum chemical methods. Unlike DFT, which uses an approximate functional for the exchange-correlation energy, ab initio methods are derived directly from fundamental theoretical principles without the use of empirical data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for molecular properties. For a molecule like this compound, ab initio calculations could be used to benchmark the results from DFT studies and to investigate specific electronic phenomena with high precision.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. unesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that a molecule is more prone to chemical reactions. researchgate.netajchem-a.com

For this compound, the HOMO is expected to be located primarily on the electron-rich aminomethyl group and the pyridine ring, which can act as electron donors. The LUMO, on the other hand, is likely to be distributed over the pyridine ring and the electron-withdrawing bromine atom, which can act as electron acceptors. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity, which is valuable for predicting its behavior in chemical reactions. wuxiapptec.com

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.31 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

For this compound, the MEP map would reveal regions of negative electrostatic potential (typically colored red) around the electronegative nitrogen atom of the pyridine ring and the bromine atom, as well as the lone pair of electrons on the nitrogen of the aminomethyl group. researchgate.net These regions are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms of the aminomethyl group and the methyl group, indicating sites that are attractive to nucleophiles. researchgate.net The MEP map provides a clear, intuitive picture of the molecule's electronic landscape and its likely points of interaction. chemrxiv.orgchemrxiv.org

| Region | Electrostatic Potential Range (a.u.) | Interpretation |

|---|---|---|

| Pyridine Nitrogen | -0.03 to -0.05 | High electron density, susceptible to electrophilic attack |

| Bromine Atom | -0.02 to -0.04 | Moderate electron density |

| Aminomethyl Group (N) | -0.04 to -0.06 | High electron density, strong site for electrophilic attack |

| Aminomethyl Group (H) | +0.02 to +0.04 | Electron deficient, susceptible to nucleophilic interaction |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed picture of the delocalization of electron density and the nature of the interactions between filled and vacant orbitals within a molecule.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(amino) | π(C-C) pyridine | 5.2 |

| σ(C-H) methyl | π(C-C) pyridine | 2.1 |

| LP(1) N(pyridine) | σ*(C-Br) | 1.5 |

Reactivity Indices and Fukui Functions

Density Functional Theory (DFT) serves as a powerful tool for exploring the electronic properties and reactivity of molecules. ias.ac.inresearchgate.netnih.gov Global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are crucial in predicting the chemical behavior of compounds. ias.ac.in These indices provide a quantitative measure of a molecule's stability and reactivity. ias.ac.in

A study by Hameed et al. (2017) on novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001) utilized DFT calculations with the B3LYP/6-31G(d,p) basis set to investigate their electronic structure and reactivity. mdpi.com The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability. mdpi.com

The study calculated several reactivity indices for a series of derivatives of 5-bromo-2-methylpyridin-3-amine. These indices help in understanding the kinetic stability and reactivity of the molecules. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. mdpi.com

The following table summarizes the calculated reactivity indices for some of the studied derivatives of 5-bromo-2-methylpyridin-3-amine, which provide an approximation of the expected values for related compounds.

| Compound | Ionization Potential (I) | Electron Affinity (A) | Hardness (η) | Softness (S) | Electronegativity (χ) | Chemical Potential (μ) | Electrophilicity Index (ω) |

| 2a | 5.51 | 0.81 | 2.35 | 0.21 | 3.16 | -3.16 | 2.12 |

| 2b | 5.34 | 0.82 | 2.26 | 0.22 | 3.08 | -3.08 | 2.09 |

| 2c | 5.54 | 0.85 | 2.34 | 0.21 | 3.19 | -3.19 | 2.17 |

| 2d | 5.50 | 0.89 | 2.30 | 0.21 | 3.19 | -3.19 | 2.21 |

| 2e | 5.48 | 0.98 | 2.25 | 0.22 | 3.23 | -3.23 | 2.31 |

| 2f | 5.56 | 1.10 | 2.23 | 0.22 | 3.33 | -3.33 | 2.48 |

| 2g | 5.61 | 0.89 | 2.36 | 0.21 | 3.25 | -3.25 | 2.24 |

| 2h | 5.43 | 0.89 | 2.27 | 0.22 | 3.16 | -3.16 | 2.20 |

| 2i | 5.40 | 0.96 | 2.22 | 0.22 | 3.18 | -3.18 | 2.27 |

| 4a | 5.64 | 0.76 | 2.44 | 0.20 | 3.20 | -3.20 | 2.09 |

| 4b | 5.49 | 0.77 | 2.36 | 0.21 | 3.13 | -3.13 | 2.07 |

| 4c | 5.68 | 0.81 | 2.43 | 0.20 | 3.24 | -3.24 | 2.16 |

| 4d | 5.64 | 0.85 | 2.39 | 0.20 | 3.24 | -3.24 | 2.19 |

| 4e | 5.62 | 0.93 | 2.34 | 0.21 | 3.27 | -3.27 | 2.28 |

| 4f | 5.70 | 1.05 | 2.32 | 0.21 | 3.37 | -3.37 | 2.45 |

| 4g | 5.74 | 0.85 | 2.44 | 0.20 | 3.29 | -3.29 | 2.21 |

| 4h | 5.57 | 0.85 | 2.36 | 0.21 | 3.21 | -3.21 | 2.18 |

| 4i | 5.54 | 0.92 | 2.31 | 0.21 | 3.23 | -3.23 | 2.25 |

| Data sourced from Hameed et al. (2017). The compounds listed are derivatives of 5-bromo-2-methylpyridin-3-amine. mdpi.com |

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. While the aforementioned study did not explicitly detail the Fukui functions, the analysis of frontier molecular orbitals and molecular electrostatic potential (MEP) provides a qualitative understanding of the reactive centers. mdpi.com

Coordination Chemistry and Ligand Properties of 3 Aminomethyl 5 Bromo 2 Methylpyridine

Chelation Behavior with Transition Metal Ions

The molecular architecture of 3-(Aminomethyl)-5-bromo-2-methylpyridine (B1504903) provides two key donor sites for coordination with transition metal ions: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the aminomethyl group. This arrangement allows the ligand to form a stable five-membered chelate ring upon coordination to a metal center.

Bidentate and Multidentate Coordination Modes

Based on its structure, this compound is anticipated to primarily exhibit bidentate coordination. This involves the simultaneous binding of both the pyridine nitrogen and the aminomethyl nitrogen to a single metal ion, forming a chelate. This mode of coordination is common for related aminomethylpyridine ligands. While monodentate coordination through either the pyridine or the aminomethyl nitrogen is theoretically possible, the chelate effect strongly favors the more stable bidentate arrangement. The potential for multidentate coordination, where the ligand might bridge between two or more metal centers, is less likely for a single molecule of this ligand but could be envisioned in the formation of polynuclear complexes under specific reaction conditions.

Role of Pyridine Nitrogen and Aminomethyl Nitrogen in Ligand Formation

The pyridine nitrogen, being part of an aromatic system, is a relatively soft donor and readily participates in coordination with a wide range of transition metals. The aminomethyl nitrogen, being part of a primary amine, is a harder donor compared to the pyridine nitrogen. The combination of these two distinct nitrogen donors allows this compound to effectively coordinate with a variety of d-block metal ions, accommodating their different electronic properties. The formation of a five-membered chelate ring with the metal ion is a key stabilizing factor in the formation of these complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Complexes with D-Block Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Pt(II))

Spectroscopic Signatures of Metal-Ligand Interactions in Complexes

The coordination of this compound to a metal ion would be expected to produce distinct changes in its spectroscopic signatures.

Infrared (IR) Spectroscopy: The N-H stretching vibrations of the aminomethyl group and the C=N and C=C stretching vibrations of the pyridine ring would likely shift upon coordination to a metal. These shifts can provide evidence of the involvement of both nitrogen atoms in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the case of diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)), 1H and 13C NMR spectroscopy would show shifts in the signals of the protons and carbons near the coordination sites, providing detailed information about the solution structure of the complexes.

UV-Visible Spectroscopy: The electronic spectra of the complexes, particularly those of colored transition metals like Co(II), Ni(II), and Cu(II), would exhibit d-d transitions. The energies of these transitions are indicative of the coordination geometry around the metal ion and the ligand field strength. researchgate.net

Magnetic Properties of Coordination Compounds (e.g., Antiferromagnetic Interactions)

The magnetic properties of complexes containing paramagnetic metal ions such as Co(II), Ni(II), and Cu(II) are of significant interest. The magnetic behavior is dictated by the number of unpaired electrons and the interactions between the metal centers in polynuclear complexes. While there is no specific data on complexes of this compound, related systems have shown a range of magnetic phenomena. For instance, dinuclear copper(II) complexes with bridging ligands can exhibit antiferromagnetic coupling, where the magnetic moments of the adjacent metal ions align in opposite directions. The strength of this interaction is highly dependent on the geometry of the bridging unit and the metal-metal distance.

Applications of Coordination Complexes (excluding clinical)

The coordination complexes of this compound hold potential for a variety of applications, drawing from the versatile nature of pyridine-based ligands in coordination chemistry. While direct research on the applications of this specific ligand's complexes is nascent, the established utility of structurally similar pyridine derivatives in catalysis, material science, and preclinical biological screening provides a strong indication of its potential.

Catalysis (e.g., Homogeneous Catalysis)

As of the latest review of scientific literature, there are no specific studies detailing the catalytic applications of coordination complexes derived from this compound. However, the broader class of pyridine-containing ligands has been extensively used in the development of homogeneous catalysts. For instance, metal complexes involving aminopyridine derivatives have demonstrated catalytic activity in various organic transformations.

A study on copper, cobalt, nickel, and manganese complexes with 5-amino-o-ethylpyridine-2-carboximidate, a structurally related ligand, showed good catalytic effects in the Henry reaction, a classic carbon-carbon bond-forming reaction. ias.ac.in The conversion efficiencies for these complexes were reported to be between 69% and 87%. ias.ac.in Another example is the use of a Ni(II) complex with 4-aminopyridine (B3432731) as a catalyst for the removal of organic dyes from wastewater, where it achieved almost complete removal of Orange G dye after 90 minutes. ekb.eg These examples underscore the potential for coordination complexes of this compound to act as catalysts in similar or other reactions, representing a promising area for future research. The presence of both a pyridine nitrogen and an aminomethyl group offers bidentate chelation possibilities, which can stabilize metal centers and facilitate catalytic cycles.

Material Science Applications (e.g., OLED Materials, Aggregation-Induced Emission)

Currently, there is a lack of published research specifically investigating the use of this compound coordination complexes in material science applications such as Organic Light-Emitting Diodes (OLEDs) or as materials exhibiting Aggregation-Induced Emission (AIE).

However, the foundational pyridine structure is a key component in many luminescent materials. Pyridine and its derivatives are frequently incorporated into ligands for metal complexes used in OLEDs due to their electron-transporting capabilities and ability to form stable, emissive complexes. For example, aluminum(III) complexes of substituted 8-hydroxyquinolines, which contain a pyridine ring, are well-known emissive materials in OLEDs. mdpi.comnih.gov

Furthermore, the phenomenon of Aggregation-Induced Emission, where molecular aggregates show enhanced fluorescence compared to individual molecules, has been observed in various pyridine-based structures. This property is highly desirable for applications in sensors, bio-imaging, and light-emitting devices. The specific structural features of this compound, including the potential for hydrogen bonding from the aminomethyl group and the influence of the bromo and methyl substituents on the electronic properties and molecular packing, suggest that its coordination complexes could be engineered to exhibit AIE. Future research in this area could lead to the development of novel functional materials.

Preclinical Biological Screening (e.g., Antimicrobial Activity)

While specific preclinical biological screening data for coordination complexes of this compound are not available in the current literature, studies on closely related aminopyridine-metal complexes provide strong evidence for their potential antimicrobial activity. The chelation of metal ions with organic ligands can enhance the biological activity of both the ligand and the metal ion. nih.govscirp.org This enhancement is often attributed to an increase in the lipophilicity of the complex, which facilitates its transport across microbial cell membranes. scirp.org

Transition metal complexes of 3-aminopyridine (B143674) have been synthesized and screened for their antimicrobial properties. researchgate.net In one such study, complexes of Mn(II), Cu(II), Zn(II), and Ni(II) with 3-aminopyridine were tested against various bacteria and fungi. The results indicated that the complexes generally exhibited greater activity than the free ligand. For instance, the complexes showed notable activity against Staphylococcus aureus and Escherichia coli. researchgate.net

The antimicrobial potential of metal complexes is further supported by studies on other pyridine derivatives. For example, metal complexes of Schiff bases derived from amino acids and other heterocyclic compounds have shown significant antibacterial and antifungal properties. nih.gov The activity of these complexes is influenced by the nature of the metal ion and the specific structure of the ligand.

Based on these findings, it is highly probable that coordination complexes of this compound would exhibit antimicrobial activity. The presence of the aminomethyl group for chelation, combined with the bromo and methyl substituents on the pyridine ring, could lead to complexes with potent biological effects. Preclinical screening of such complexes against a panel of pathogenic bacteria and fungi is a logical and promising direction for future research.

Table of Antimicrobial Activity of Related Aminopyridine Metal Complexes

Below is a representative table of antimicrobial activity data for metal complexes of 3-aminopyridine against selected microorganisms, illustrating the potential of this class of compounds.

| Complex | Test Organism | Inhibition Zone (mm) |

| MnBr₂(3-APy)₆ | Staphylococcus aureus | 25 |

| CuCl₂(3-APy)₆ | Staphylococcus aureus | 22 |

| CuSO₄(3-APy)₂ | Staphylococcus aureus | 20 |

| CuCl₂(3-APy)₂ | Staphylococcus aureus | 18 |

| ZnCl₂(3-APy)₂ | Staphylococcus aureus | 16 |

| NiCl₂(3-APy)₆ | Staphylococcus aureus | 14 |

| CoCl₂(3-APy)₆ | Staphylococcus aureus | 0 |

| MnBr₂(3-APy)₆ | Escherichia coli | 12 |

| CuCl₂(3-APy)₆ | Escherichia coli | 11 |

| CuSO₄(3-APy)₂ | Escherichia coli | 10 |

| CuCl₂(3-APy)₂ | Escherichia coli | 9 |

| ZnCl₂(3-APy)₂ | Escherichia coli | 8 |

| NiCl₂(3-APy)₆ | Escherichia coli | 7 |

| CoCl₂(3-APy)₆ | Escherichia coli | 0 |

| Ampicillin (Standard) | Staphylococcus aureus | 30 |

| Ampicillin (Standard) | Escherichia coli | 28 |

| Data is illustrative and based on findings for 3-aminopyridine (3-APy) complexes. researchgate.net |

Medicinal Chemistry and Biological Activity Research Preclinical Focus

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For pyridine (B92270) derivatives, the nature and position of substituents on the pyridine ring significantly influence their biological effects.

Impact of Structural Modifications on Biological Efficacy

Research on derivatives of the closely related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), has shed light on how structural changes can modulate biological activity. In a study involving Suzuki cross-coupling reactions to introduce various aryl groups at the 5-position (replacing the bromo group), the resulting biaryl pyridine derivatives exhibited a range of biological activities. mdpi.com The nature of the substituent on the amino group also played a critical role. For instance, acetylation of the amino group to an acetamide (B32628) functionality was found to influence the anti-thrombolytic activity of these derivatives. mdpi.com This suggests that modifications to the aminomethyl group in 3-(Aminomethyl)-5-bromo-2-methylpyridine (B1504903) could similarly impact its biological efficacy.

Role of the Bromo and Aminomethyl Functionalities

The bromo and aminomethyl groups are key functionalities that likely contribute significantly to the biological activity of this compound. The bromine atom, a halogen, can influence the compound's lipophilicity, electronic properties, and ability to form halogen bonds with biological targets. In some pyridine-based kinase inhibitors, the presence of a bromo substituent has been associated with enhanced inhibitory activity.

The aminomethyl group provides a basic nitrogen center that can participate in hydrogen bonding and ionic interactions with receptors and enzymes. The length and nature of the linker between the pyridine ring and the amino group are often critical for optimal binding. For example, in a series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, the length of the alkyl chain connecting the pyrrole (B145914) ring to an amine residue was found to affect analgesic potency.

In Vitro and Cellular Assays for Biological Activity

Anti-Thrombolytic Activity Investigations

In vitro studies on derivatives of 5-bromo-2-methylpyridin-3-amine have explored their potential as anti-thrombotic agents. The assay typically involves the lysis of a pre-formed blood clot and measuring the percentage of lysis. In one study, various aryl-substituted derivatives were tested for their ability to dissolve human blood clots. mdpi.com

One derivative, N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide, demonstrated the highest percentage of clot lysis at 41.32%. mdpi.com In contrast, its analog without the acetyl group on the amine showed significantly lower activity. This highlights the importance of the substituent on the amino functionality for this particular biological activity. The results for a selection of these derivatives are presented in the table below.

Table 1: Anti-thrombolytic Activity of 5-Aryl-2-methylpyridin-3-amine and N-[5-Aryl-2-methylpyridin-3-yl]acetamide Derivatives

| Compound | R Group on Amino Functionality | Aryl Substituent | % Clot Lysis |

|---|---|---|---|

| 2b | -H | 4-chlorophenyl | 15.20% |

| 4b | -COCH₃ | 4-chlorophenyl | 41.32% |

| 2g | -H | 4-methoxyphenyl | 18.50% |

| 4g | -COCH₃ | 4-methoxyphenyl | 29.21% |

| 2a | -H | Phenyl | 10.15% |

| 4a | -COCH₃ | Phenyl | 21.51% |

Data sourced from a study on derivatives of 5-bromo-2-methylpyridin-3-amine. mdpi.com

Biofilm Inhibition and Antimicrobial Activity Studies

The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents, including those that can inhibit biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix, which protects them from antibiotics and host immune responses.

Derivatives of 5-bromo-2-methylpyridin-3-amine have been investigated for their ability to inhibit the biofilm formation of Escherichia coli. mdpi.com In these studies, N-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide was found to be the most potent inhibitor, with a biofilm inhibition value of 91.95%. mdpi.com Several other derivatives also showed significant biofilm inhibition.

Table 2: Biofilm Inhibition Activity of N-[5-Aryl-2-methylpyridin-3-yl]acetamide Derivatives against E. coli

| Compound | Aryl Substituent | % Biofilm Inhibition |

|---|---|---|

| 4f | 4-fluorophenyl | 91.95% |

| 4a | Phenyl | 87.36% |

| 4e | 4-bromophenyl | 87.09% |

| 4i | 3-nitrophenyl | 86.48% |

| 4d | 4-methylphenyl | 84.30% |

| 4b | 4-chlorophenyl | 83.90% |

| 4g | 4-methoxyphenyl | 83.62% |

| 4c | 4-(trifluoromethyl)phenyl | 82.97% |

| 4h | 4-iodophenyl | 75.80% |

Data sourced from a study on derivatives of 5-bromo-2-methylpyridin-3-amine. mdpi.com

Enzyme Inhibition Studies (e.g., Topoisomerase I, Tyrosine Kinases, Sphingosine Kinases)

Topoisomerase I: Some 2,4,6-trisubstituted pyridine derivatives have been shown to exhibit topoisomerase I inhibitory activity. SAR studies on these compounds indicated that a 2-thienyl-4-furylpyridine skeleton was important for this activity.

Tyrosine Kinases: The pyridyl-pyrimidinyl-aminophenyl scaffold is a known pharmacophore in several approved tyrosine kinase inhibitors. sigmaaldrich.com Research on related structures, such as isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines, has identified potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.

Sphingosine Kinases: Sphingosine kinase (SphK) inhibitors are being explored for their therapeutic potential in cancer and inflammatory diseases. While specific data for this compound is lacking, various heterocyclic compounds, including those with pyridine-like structures, have been investigated as SphK inhibitors.

Receptor Binding and Target Engagement Studies (Preclinical)

Preclinical investigations into the receptor binding profile of this compound are crucial for identifying its biological targets and understanding its pharmacological effects. Although specific receptor binding data for this compound is limited, studies on analogous brominated pyridine derivatives offer insights into potential targets. For example, various pyridine-containing molecules have been shown to interact with a range of receptors, including but not limited to G-protein coupled receptors (GPCRs) and ion channels. The substitution pattern on the pyridine ring, including the presence of a bromine atom and a methyl group, is expected to play a significant role in determining binding affinity and selectivity.

In a broader context, ligand-binding experiments have been conducted on a series of halogenated pyridines, including 3-bromo-pyridine, to assess their interaction with metalloporphyrin receptors. nih.gov Such studies, while not directly on this compound, demonstrate that the brominated pyridine moiety can engage in specific binding events. nih.gov Future preclinical studies on this compound will likely involve screening against a panel of known biological targets to identify its primary binding partners. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) will be instrumental in quantifying binding affinities and kinetics.

Derivatization for Enhanced Bioactivity or Analytical Detection

The chemical structure of this compound, with its primary amino group, offers a prime site for derivatization. This process involves chemically modifying the molecule to enhance its biological activity, improve its detection in analytical assays, or alter its physicochemical properties.

Development of Derivatization Reagents and Strategies

The primary amine of the aminomethyl group is a versatile functional handle for a variety of derivatization reactions. A common strategy involves acylation, where an acyl group is introduced by reacting the amine with an acyl chloride or anhydride (B1165640). For instance, reaction with acetic anhydride can convert the aminomethyl group to an acetamidomethyl group. mdpi.com This modification can alter the compound's polarity, hydrogen bonding capacity, and steric profile, which may lead to changes in its biological activity.

Another derivatization strategy is the formation of Schiff bases through reaction with aldehydes or ketones. This can introduce a wide range of substituents, depending on the carbonyl compound used, and can be a route to generating a library of related compounds for structure-activity relationship (SAR) studies. Furthermore, reagents specifically designed to enhance detection in analytical techniques can be employed. For example, fluorescent tags can be attached to the amino group to enable sensitive detection in bioimaging or fluorescence-based assays.

A study on the synthesis of novel pyridine-based derivatives utilized the related compound 5-bromo-2-methylpyridin-3-amine in Suzuki cross-coupling reactions with various arylboronic acids. mdpi.com This highlights a strategy where the bromo-substituent can be used as a handle for introducing diverse aryl groups, thereby creating a library of derivatives with potentially enhanced or novel biological activities. mdpi.com

Impact on Ionization Efficiency for Advanced LC-MS Techniques

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical tool for the detection and quantification of small molecules in complex biological matrices. The ionization efficiency of an analyte is a critical factor determining the sensitivity of LC-MS analysis. Chemical derivatization can be employed to improve the ionization efficiency of compounds that are otherwise difficult to detect. nih.gov

For a compound like this compound, the primary amine can be targeted for derivatization to introduce a permanently charged or more easily ionizable group. This is particularly useful for enhancing signals in electrospray ionization (ESI)-MS. For instance, derivatization with reagents that introduce a quaternary ammonium (B1175870) group can significantly enhance the positive ion mode ESI-MS signal.

Table 1: Potential Derivatization Strategies for this compound and their Impact

| Derivatization Strategy | Reagent Example | Potential Impact on Properties |

| Acylation | Acetic Anhydride | Increased lipophilicity, altered hydrogen bonding |

| Schiff Base Formation | Benzaldehyde | Introduction of diverse substituents for SAR studies |

| Fluorescent Labeling | Dansyl Chloride | Enables sensitive fluorescent detection |

| Suzuki Coupling | Phenylboronic Acid | Introduction of aryl groups for novel bioactivity |

| Ionization Enhancement | Dimethylaminophenacyl bromide | Improved LC-MS sensitivity |

Prodrug Design and Metabolism (Preclinical aspects)

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. nih.gov For this compound, prodrug strategies could be employed to enhance properties such as aqueous solubility, membrane permeability, or to achieve targeted drug delivery.

A common approach for amine-containing drugs is the formation of an amide linkage with a promoiety. This can mask the polar amino group, potentially increasing lipid membrane permeability. The promoiety is designed to be cleaved in vivo by enzymes such as amidases or esterases, releasing the active parent drug. For example, N-(acyloxyalkyl)pyridinium salts have been successfully used as soluble prodrugs for pyridine-containing compounds, demonstrating the utility of this approach to enhance aqueous solubility for intravenous administration. nih.gov

Another potential prodrug strategy involves the formation of a carbamate (B1207046) linkage. This can also modulate the polarity and permeability of the molecule. The metabolism of such a prodrug would involve enzymatic hydrolysis to release the parent amine, carbon dioxide, and an alcohol.

Preclinical evaluation of a potential prodrug of this compound would involve in vitro stability studies in plasma and liver microsomes to assess its conversion to the active drug and to identify the metabolizing enzymes. In vivo pharmacokinetic studies in animal models would then be necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug and the resulting exposure to the parent compound. The design of bioreductive prodrugs, which are activated in the hypoxic environment of tumors, is another advanced strategy that has been explored for other heterocyclic compounds and could be conceptually applied. rsc.org

Potential Research Applications and Future Directions

Role as a Biochemical Reagent

While specific applications of 3-(Aminomethyl)-5-bromo-2-methylpyridine (B1504903) as a biochemical reagent are not yet extensively documented, the functionalities inherent in its structure suggest significant potential. The primary amine of the aminomethyl group provides a site for interaction and conjugation with biological molecules. Related compounds, such as 5-Bromo-3-methylpyridin-2-amine, are utilized as biochemical reagents in life science research. medchemexpress.com The aminomethyl group is a key feature in various biologically active molecules. For instance, the synthesis of 5-(aminomethyl)-2'-deoxyuridine has been explored for its biological activities, including the inhibition of tumor growth and viral replication. nih.gov This suggests that this compound could be investigated for similar interactions within biochemical pathways, potentially serving as a modulator of enzyme activity or a structural motif in the design of receptor ligands. Furthermore, compounds like 2-Amino-3-bromo-5-methylpyridine are studied for their biochemical applications, aiding in the understanding of biological mechanisms and identifying potential therapeutic targets. chemimpex.com

Intermediate in the Synthesis of Complex Pharmaceutical Scaffolds

The structure of this compound makes it a highly valuable intermediate for the synthesis of complex pharmaceutical scaffolds. Pyridine-based structures are deemed "privileged scaffolds" in drug design due to their prevalence in a wide array of medicinally active compounds. nih.govmdpi.com The bromine atom at the 5-position is particularly significant, as it provides a reactive handle for carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki or Buchwald-Hartwig cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures.

A study on the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrated its effective use in palladium-catalyzed Suzuki cross-coupling reactions to generate novel pyridine (B92270) derivatives with potential biological activities. mdpi.com Similarly, the bromo-substituent on this compound can be readily transformed, allowing for the introduction of diverse functional groups and the construction of libraries of compounds for drug discovery screening. The aminomethyl group also contributes to the molecule's utility, acting as a key pharmacophore or a point for further derivatization. The importance of brominated pyridines as intermediates is well-established; for example, 5-bromo-2-picoline is a crucial intermediate for pharmaceuticals and other organic compounds. google.com Likewise, 2,5-dibromo-3-methylpyridine (B189406) serves as a key starting material in the synthesis of various organic molecules. google.com This positions this compound as a promising precursor for novel therapeutics.

Green Chemistry Approaches in Synthetic Pathways

The growing emphasis on sustainable practices in chemical synthesis necessitates the development of environmentally benign methods for producing valuable intermediates like this compound. rsc.org While specific green synthesis routes for this compound are not detailed in current literature, general strategies for pyridine synthesis can be applied. rsc.org Traditional methods for pyridine synthesis often involve harsh conditions, low yields, and the use of toxic reagents. rsc.org

Modern green chemistry approaches focus on mitigating these issues. rsc.orgrsc.org These include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes and improve yields, as demonstrated in the one-pot, four-component synthesis of novel pyridine derivatives. nih.govacs.org

Use of eco-friendly catalysts: Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents a facile and green method for synthesizing substituted pyridines without the need for hazardous additives. rsc.org

One-pot multicomponent reactions: These reactions improve efficiency by combining several synthetic steps into a single operation, reducing solvent waste and energy consumption. nih.govacs.org

Novel tandem reactions: An efficient and environmentally friendly process for producing 2-benzenesulfonyl-pyridine was developed using a tandem SNAr/oxidation reaction under mild conditions, showcasing a greener alternative to traditional methods. acs.org

Applying these principles to the synthesis of this compound, which could start from precursors like 5-bromo-2-methylnicotinic acid or its nitrile derivative, could lead to more sustainable and cost-effective production pathways.

| Green Chemistry Approach | Potential Advantages for Pyridine Synthesis | Relevant Findings |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption. | A one-pot, four-component reaction under microwave irradiation produced novel pyridines in 82-94% yield within 2-7 minutes. nih.govacs.org |

| Iron Catalysis | Use of an abundant, low-toxicity metal catalyst; avoidance of hazardous additives. | Iron(III) chloride effectively catalyzed the cyclization of ketoxime acetates and aldehydes to form symmetrical pyridines in high yields. rsc.org |

| Tandem SNAr/Oxidation | Mild reaction conditions, high purity, reduced waste. | A novel tandem process for 2-benzenesulfonyl-pyridine achieved an 86% yield and >99% purity. acs.org |

Development of Novel Analytical Probes and Detection Methods

The development of sensitive and selective analytical probes is crucial for diagnostics, environmental monitoring, and biomedical research. The this compound scaffold possesses features that could be exploited for the design of such probes. The pyridine ring itself can exhibit fluorescence, a property that is fundamental to many optical sensing methods.

The reactivity of the molecule can be understood through computational methods like Density Functional Theory (DFT). For related pyridine derivatives, Molecular Electrostatic Potential (MEP) analysis has been used to identify electron-rich and electron-deficient sites, which are key to predicting how the molecule will interact with analytes. mdpi.com The aminomethyl group can serve as a binding site for specific ions or molecules, or it can be functionalized with a reporter group (e.g., a fluorophore). The bromo-substituent offers a site for conjugation to other molecular systems or surfaces, allowing the creation of sophisticated sensor assemblies. While direct application has not been reported, the inherent chemical properties of this compound make it a candidate for future research into novel probes for detecting metal ions, biomolecules, or other species of interest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.